1-Methyl-1H-indole-7-sulfonyl chloride
Description
1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6) is a sulfonated indole derivative with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . It is characterized by a methyl group at the indole nitrogen and a sulfonyl chloride group at the 7-position of the indole ring. The compound is typically stored at -20°C in amber glass bottles to prevent degradation and moisture absorption . Its purity ranges from 96.5% to 100%, with commercial grades often labeled as 97% pure .
The compound’s SMILES notation (CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl) and InChI Key (DVEZDWQOMVECCI-UHFFFAOYSA-N) confirm its structural uniqueness .
Properties
IUPAC Name |
1-methylindole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEZDWQOMVECCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640443 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-95-6 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction
- Starting Material: 1-Methyl-1H-indole
- Sulfonylating Agent: Chlorosulfonic acid or sulfonyl chlorides (e.g., benzenesulfonyl chloride)
- Solvent: Pyridine, dichloromethane, or chloroform
- Temperature: Typically 0°C to room temperature to avoid decomposition
- Workup: Quenching with ice water or dilute acid, extraction with organic solvents, drying, and concentration
Detailed Preparation Methodology
Sulfonylation Reaction
A representative procedure involves dissolving 1-methylindole in an inert solvent such as pyridine, cooled to 0°C. The sulfonyl chloride reagent is added dropwise to maintain temperature control and minimize side reactions. The mixture is then stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete sulfonylation.
After reaction completion, the mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate, washed with water to remove pyridine and by-products, dried over anhydrous magnesium sulfate, and concentrated to yield crude sulfonyl chloride.
Purification
Purification is typically achieved by recrystallization or column chromatography on neutral alumina or silica gel, using solvent systems such as petroleum ether/ethyl acetate or benzene. This step is critical to remove unreacted starting materials and side products.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Pyridine, dichloromethane, chloroform | Pyridine acts as base and solvent |
| Temperature | 0°C to room temperature | Low temperature controls regioselectivity |
| Reaction Time | 12–24 hours | Ensures complete sulfonylation |
| Molar Ratios | 1:1.1 (indole : sulfonyl chloride) | Slight excess of sulfonyl chloride improves yield |
| Workup | Quench with ice water or dilute HCl, extract with ethyl acetate | Removes pyridine and acidic by-products |
| Drying Agent | Magnesium sulfate or sodium sulfate | Removes residual moisture |
| Purification | Column chromatography or recrystallization | Achieves ≥97% purity |
Representative Experimental Data from Literature
| Step | Details |
|---|---|
| Starting material | 1.2 g (5 mM) 1-methylindole in 15 ml pyridine |
| Sulfonyl chloride added | 0.77 ml (6 mM) benzenesulfonyl chloride at 0°C |
| Reaction time | Stirred 16 hours at room temperature |
| Workup | Concentrated, extracted with 150 ml ethyl acetate, washed with water, dried over MgSO₄ |
| Yield | High yield reported, purity ~97% |
| Characterization | Confirmed by NMR, MS, IR spectroscopy |
Mechanistic and Analytical Notes
- The sulfonylation proceeds via electrophilic aromatic substitution, targeting the 7-position due to electronic and steric factors influenced by the methyl substitution at N1.
- The sulfonyl chloride group is highly reactive and sensitive to moisture, necessitating strict anhydrous conditions.
- Analytical confirmation includes:
- NMR Spectroscopy: Identification of methyl protons and aromatic sulfonyl signals.
- Mass Spectrometry: Molecular ion peak confirming molecular weight (approx. 229.7 g/mol).
- Infrared Spectroscopy: Characteristic S=O stretching vibrations around 1350 and 1170 cm⁻¹, and S-Cl stretch.
Comparative Table of Preparation Methods
| Method | Reagents Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonyl chloride addition in pyridine | 1-methylindole + benzenesulfonyl chloride | Pyridine | 0°C to RT | 16 hours | ~90-95 | Common lab-scale method |
| Chlorosulfonic acid sulfonation | 1-methylindole + chlorosulfonic acid | DCM/chloroform | 0°C to RT | 1-2 hours | Variable | Requires careful quenching |
| Industrial continuous flow | Automated sulfonyl chloride + indole | Various | Controlled | Short times | High | For large-scale production |
Chemical Reactions Analysis
1-Methyl-1H-indole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium(II) acetate, and solvents such as toluene and acetonitrile . The major products formed depend on the specific reaction and reagents used, but typically include various sulfonamide derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Methyl-1H-indole-7-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a key intermediate in the development of various pharmaceuticals.
Case Study: Antibiotic Development
A notable application is its role in enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. Research has demonstrated that modifications of indoline derivatives can lead to compounds that resensitize methicillin-resistant Staphylococcus aureus (MRSA) to these antibiotics. For instance, structural modifications involving sulfonylation have been shown to improve antibacterial activity while reducing toxicity to mammalian cells .
| Compound | Activity Against MRSA | Toxicity (GI50) |
|---|---|---|
| Original Compound | >32 μg/mL | High |
| Modified Compound A | <32 μg/mL | Moderate |
| Modified Compound B | <16 μg/mL | Low |
Applications in Organic Synthesis
The compound serves as a reagent for various organic transformations, including sulfenylation and other electrophilic substitutions. It can be used to introduce sulfonyl groups into diverse substrates, facilitating the synthesis of complex molecules.
Case Study: Synthesis of Indole Derivatives
Recent studies have highlighted the use of this compound in the regioselective sulfenylation of indoles. The reaction conditions were optimized using microflow technology, leading to higher yields and improved selectivity for desired products .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Regioselective Sulfenylation | 84% | DMF, Iodine catalyst |
Applications in Biological Research
Beyond synthetic chemistry, this compound has been explored for its potential biological activities. Its derivatives have shown promise as inhibitors in various biological pathways.
Case Study: Cancer Research
In cancer research, derivatives of this compound have been tested for their cytotoxic effects on human cervical adenocarcinoma HeLa cells. The modifications allowed for a structure–activity relationship analysis that identified less toxic analogues with retained or enhanced anticancer properties .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Parent Compound | 20 μM | HeLa |
| Modified Compound C | 10 μM | HeLa |
| Modified Compound D | 5 μM | HeLa |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-7-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in the synthesis of sulfonamide derivatives, which can interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The sulfonyl chloride group’s position significantly influences physical properties. For example:
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-Methyl-1H-indole-7-sulfonyl chloride | 941716-95-6 | C₉H₈ClNO₂S | 100–103 | Sulfonyl chloride at 7-position; methyl at N1 |
| 1-Methyl-1H-indole-4-sulfonyl chloride | Not provided | C₉H₈ClNO₂S | 94–98 | Sulfonyl chloride at 4-position; methyl at N1 |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | Not available | Chlorine at 7-position; carboxylic acid at 2-position |
The 7-sulfonyl chloride isomer has a higher melting point (100–103°C) than the 4-sulfonyl chloride analog (94–98°C), likely due to differences in crystal packing and intermolecular interactions influenced by substituent positions .
Research Findings and Commercial Availability
Biological Activity
Overview
1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6) is a sulfonyl chloride derivative of indole, characterized by its molecular formula and a molecular weight of approximately 229.68 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The biological activity of this compound is largely attributed to its ability to interact with various biological targets, influencing numerous cellular processes.
This compound acts primarily through sulfonylation , where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, significantly altering the activity and function of target biomolecules. The compound is known to modulate the activity of signaling proteins, which can result in changes in downstream signaling cascades, affecting various biochemical pathways such as:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Antimicrobial Activity
Research has indicated that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated several indole derivatives against various bacterial and fungal strains, revealing that many exhibited significant antimicrobial activity. For instance:
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | Moderate inhibition observed |
| Other Indole Derivatives | Antimicrobial | Various pathogens | High activity against A549 lung adenocarcinoma cells |
The compound's effectiveness against specific strains suggests its potential utility in developing new antimicrobial agents.
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. Research involving this compound demonstrated its ability to inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes crucial in metabolic processes:
- Acetylcholinesterase : Important for neurotransmission.
- Carbonic anhydrases : Involved in maintaining acid-base balance.
These inhibitory effects highlight its potential therapeutic applications in neurological disorders and metabolic diseases.
Case Studies
- Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A patent study explored the use of this compound as a modulator for CFTR, which plays a critical role in cystic fibrosis treatment. The compound was shown to enhance anion secretion across CFTR channels, potentially improving mucociliary clearance in patients with chronic obstructive pulmonary disease (COPD) .
- Synthesis and Characterization : A study synthesized several indole-based sulfonamide derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of anti-inflammatory and antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-1H-indole-7-sulfonyl chloride, and how are reaction conditions optimized?
The synthesis typically involves sulfonation of 1-methyl-1H-indole using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Key steps include:
- Reagent stoichiometry : A molar ratio of 1:1.2 (indole:chlorosulfonic acid) ensures minimal byproduct formation.
- Temperature control : Cooling in an ice bath prevents exothermic side reactions.
- Workup : Quenching with ice water followed by extraction with dichloromethane and purification via column chromatography (petroleum ether/DCM eluent) yields the product .
- Validation : TLC monitoring (DCM/petroleum ether, 9:1) confirms reaction completion .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR identify substitution patterns (e.g., sulfonyl group at position 7) and methyl group integration.
- IR spectroscopy : Peaks near 1370 cm (S=O symmetric stretch) and 1170 cm (S=O asymmetric stretch) confirm sulfonyl chloride functionality .
- Mass spectrometry : High-resolution MS validates molecular weight (229.68 g/mol) and isotopic patterns consistent with Cl and S .
- Elemental analysis : Ensures purity (>97%) and absence of unreacted starting materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?
- Systematic replication : Repeat experiments under identical conditions to distinguish human error from intrinsic variability .
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., di-sulfonated derivatives) that may explain yield discrepancies .
- Crystallographic validation : If available, single-crystal X-ray diffraction provides definitive structural confirmation, bypassing ambiguities in spectroscopic data .
Q. What methodologies are employed to study the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic studies : Monitor reaction progress (e.g., with amines or alcohols) using NMR to track sulfonyl chloride consumption.
- Solvent effects : Compare reactivity in polar aprotic (e.g., THF) vs. non-polar solvents to optimize nucleophilicity .
- Computational modeling : DFT calculations predict regioselectivity and transition states, guiding experimental design .
Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives of this compound?
- Derivative libraries : Synthesize analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups) at the sulfonamide position.
- Biological assays : Test derivatives for target-specific activity (e.g., enzyme inhibition) and correlate results with electronic (Hammett σ) or steric (Taft) parameters .
- Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to map binding interactions .
Q. What strategies mitigate hazards when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive vapors.
- First aid protocols : Immediate rinsing with water (15+ minutes for eye/skin contact) and medical consultation for inhalation exposure .
- Waste disposal : Neutralize residual sulfonyl chloride with aqueous sodium bicarbonate before disposal .
Methodological Guidance for Data Reporting
- Experimental reproducibility : Document reagent batches, purification gradients, and instrument calibration in supplementary materials .
- Data transparency : Share raw NMR/IR spectra and crystallographic files (CIF) in repositories to enable independent validation .
- Conflict resolution : Use Bayesian statistics to weigh contradictory data (e.g., low yields vs. high purity) and refine mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
